molecular formula C13H12N2O5 B13679869 Ethyl 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylate

Ethyl 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylate

Cat. No.: B13679869
M. Wt: 276.24 g/mol
InChI Key: VDXWULQZZZOHTE-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-(4-nitrophenyl)oxazole-4-carboxylate is a substituted oxazole derivative characterized by a 4-nitrophenyl group at position 2, a methyl group at position 5, and an ethyl ester at position 4 of the oxazole ring. This compound (CAS 72030-87-6) has the molecular formula C₁₃H₁₁N₂O₅ (molar mass: 293.24 g/mol) and is structurally related to bioactive oxazole carboxylates studied in medicinal chemistry for applications such as enzyme inhibition and antimicrobial activity . The 4-nitrophenyl group confers electron-withdrawing properties, influencing reactivity and electronic interactions, while the methyl group enhances steric bulk and may modulate solubility .

Properties

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

ethyl 5-methyl-2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C13H12N2O5/c1-3-19-13(16)11-8(2)20-12(14-11)9-4-6-10(7-5-9)15(17)18/h4-7H,3H2,1-2H3

InChI Key

VDXWULQZZZOHTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-amino-3-methylbutanoate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrophenyl group enhances electrophilicity compared to methoxy (e.g., compound II in ) or hydroxyl analogs (e.g., CAS 391248-24-1 ), favoring reactions like nucleophilic substitution .
  • Heteroatom Substitution : Replacement of oxazole with thiazole (e.g., CAS 886497-37-6 ) introduces sulfur, altering redox properties and metabolic stability.

Solubility and Stability:

  • The nitro group in the target compound reduces aqueous solubility compared to hydroxyl or methoxy analogs but enhances stability under acidic conditions .
  • Thiazole analogs (e.g., CAS 886497-37-6) exhibit lower thermal stability due to sulfur’s susceptibility to oxidation .

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